molecular formula C12H16N2O4 B8680069 Ethyl 3-(2-nitrophenylamino)butanoate

Ethyl 3-(2-nitrophenylamino)butanoate

Cat. No.: B8680069
M. Wt: 252.27 g/mol
InChI Key: FBXRRLNVDPBNSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-nitrophenylamino)butanoate is a nitro-substituted aromatic ester with the molecular formula C₁₂H₁₆N₂O₄. Its structure features a nitro group (-NO₂) at the ortho position of the phenyl ring, conjugated with an amino group (-NH-) linked to a butanoate ester. This compound is primarily utilized in synthetic organic chemistry as an intermediate for heterocyclic compounds, such as oxazoloquinolines and imidazole derivatives . The nitro group enhances electrophilicity, making it reactive in cyclization and substitution reactions, while the ester moiety provides solubility in polar aprotic solvents like ethyl acetate or acetone .

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

ethyl 3-(2-nitroanilino)butanoate

InChI

InChI=1S/C12H16N2O4/c1-3-18-12(15)8-9(2)13-10-6-4-5-7-11(10)14(16)17/h4-7,9,13H,3,8H2,1-2H3

InChI Key

FBXRRLNVDPBNSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)NC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between Ethyl 3-(2-nitrophenylamino)butanoate and related compounds:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Features
This compound C₁₂H₁₆N₂O₄ Nitro, amino, ester 264.27 Ortho-nitro substitution enhances reactivity in cyclization
3-(2-Nitrophenylamino)propionitrile C₉H₇N₃O₂ Nitro, amino, nitrile 189.17 Nitrile group increases polarity; purified using acetone
Ethyl 3-hydroxy-3-methylbutanoate C₇H₁₄O₃ Hydroxy, ester 146.18 Hydroxy group improves solubility in water
Ethyl 2-bromo-3,3-dimethylbutanoate C₈H₁₅BrO₂ Bromo, ester 223.11 Bromo substituent enables nucleophilic substitution
Ethyl 4,4,4-trifluoro-2-methyl-3-(phenylimino)butanoate C₁₃H₁₃F₃N₂O₂ Trifluoro, imino, ester 302.25 Trifluoro group enhances electronegativity and stability

Physical Properties and Stability

  • Volatility: this compound exhibits lower volatility compared to simpler esters like ethyl hexanoate (peak 9 in ), which is lost during repeated washings due to higher vapor pressure . The nitro and amino groups increase molecular weight and intermolecular hydrogen bonding, reducing volatility.
  • Thermal Stability : The trifluoro-substituted analog () demonstrates superior thermal stability due to the electron-withdrawing effect of fluorine atoms, whereas the target compound may decompose at temperatures >140°C during prolonged reactions .

Research Findings and Key Insights

  • Synthetic Yield: Cyclization of this compound yields ~70–85% oxazoloquinolines under PPA catalysis, outperforming analogs lacking nitro groups (e.g., hydroxy derivatives yield <50%) .
  • Chromatographic Behavior : The compound’s UV absorbance at ~300 nm (due to nitro conjugation) allows detection in acetone, whereas ethyl acetate’s end absorption limits its use for low-wavelength UV detection .

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